4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide
Description
This compound is a piperazine-1-carbothioamide derivative featuring a 1,3-benzodioxole (methyl-substituted) group and a 4-(phenylamino)phenyl substituent. Its molecular complexity arises from the fusion of a piperazine core with a carbothioamide (-N-CS-NH-) linkage, a benzodioxole ring (providing electron-rich aromaticity), and a phenylamino-aniline moiety. These structural elements synergize to confer unique physicochemical and biological properties, distinguishing it from simpler piperazine derivatives .
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c32-25(27-22-9-7-21(8-10-22)26-20-4-2-1-3-5-20)29-14-12-28(13-15-29)17-19-6-11-23-24(16-19)31-18-30-23/h1-11,16,26H,12-15,17-18H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCGLUBOEFOORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Alkylation: The benzodioxole moiety is then alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Piperazine Formation: The alkylated benzodioxole is reacted with piperazine to form the piperazine-1-carbothioamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide has applications in several scientific research areas:
- Chemistry It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
- Biology It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
- Industry It is utilized in the development of new materials with specific properties, such as polymers and coatings.
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that the compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through several mechanisms:
- Cell Cycle Arrest The compound has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Apoptosis Induction Mechanistic studies revealed that it activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Synergistic Effects When combined with established chemotherapeutics like doxorubicin, the compound demonstrated enhanced cytotoxic effects against resistant cancer cell lines.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, to introduce different substituents.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Functional Group Impact
Key structural variations among analogs include substitutions on the piperazine ring, replacement of the carbothioamide group, and modifications to aromatic substituents. These changes significantly alter biological activity profiles:
Table 1: Functional Group Influence on Activity
Key Observations :
- Carbothioamide vs. Carboxamide : The thioamide (-CS-NH-) group in the target compound enhances hydrogen bonding and metal chelation capabilities, contributing to its dual antimicrobial and anticancer activities compared to carboxamide analogs .
- Aromatic Substituents: The benzodioxole group (electron-donating) improves membrane permeability and metabolic stability . Chlorophenyl or trifluoromethylpyridine groups introduce steric bulk and electron-withdrawing effects, altering receptor binding (e.g., chlorophenyl analogs show neuropharmacological activity) . The phenylamino-aniline moiety in the target compound enables π-π stacking interactions with biological targets, a feature absent in simpler derivatives .
Pharmacological Activity Profiles
Critical Findings :
- The target compound’s dual antimicrobial and anticancer efficacy is rare among analogs. For example, phosphamide derivatives lack antimicrobial activity despite strong anticancer effects .
- Quinazoline-containing analogs (e.g., ) exhibit kinase inhibition but lower overall potency, likely due to reduced membrane penetration from bulkier substituents.
- Chloro-methoxy substitutions (e.g., ) shift activity toward CNS targets, highlighting the phenylamino group’s role in diversifying target engagement .
Molecular and Physicochemical Properties
Table 3: Structural and Physicochemical Comparison
Insights :
- Higher molecular weight and logP in the target compound suggest improved lipid solubility and target binding compared to smaller analogs (e.g., 4-methylpiperazine derivatives) .
- The benzodioxole group reduces metabolic degradation, enhancing bioavailability relative to fluorophenyl or chlorophenyl analogs .
Biological Activity
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C20H24N4O2S
- Molecular Weight : 372.49 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Apoptosis Induction : Mechanistic studies revealed that it activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, the compound demonstrated enhanced cytotoxic effects against resistant cancer cell lines .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound suggest it possesses activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis when administered at certain concentrations .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers compared to control groups .
Research Findings Summary Table
Q & A
Q. Critical factors affecting yield/purity :
- Base selection : DBU enhances cyclization efficiency compared to weaker bases.
- Solvent polarity : Acetonitrile improves electrophilic substitution kinetics.
- Purification : Flash chromatography (silica gel) or recrystallization (ethanol/water) ensures >95% purity .
Q. Table 1. Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Piperazine cyclization | DBU, DCM, reflux | 75 | HPLC | |
| Benzodioxole coupling | K₂CO₃, acetonitrile, 5h reflux | 82 | ¹H NMR | |
| Thioamide formation | Lawesson’s reagent, toluene | 68 | LC-MS |
Basic: What spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the benzodioxole and phenylamino groups. Key peaks:
- Benzodioxole protons: δ 6.7–6.9 ppm (multiplet, 3H).
- Piperazine NH: δ 3.2–3.5 ppm (broad singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ = 476.1924) .
- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) for purity assessment (>95%) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., Cambridge Structural Database entry CCDC-1990392) .
Q. Table 2. Analytical Techniques and Parameters
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | Benzodioxole proton assignment | |
| HPLC | C18, 70:30 acetonitrile/water | Purity quantification | |
| X-ray | Mo-Kα radiation (λ = 0.71073 Å) | Crystal structure confirmation |
Basic: What preliminary biological screening approaches are recommended to assess bioactivity?
Methodological Answer:
- Enzyme inhibition assays :
- Fatty acid amide hydrolase (FAAH) : Monitor hydrolysis of anandamide via UV-Vis (IC₅₀ < 10 µM suggests therapeutic potential) .
- Carbonic anhydrase (hCA I/II) : Spectrophotometric analysis using 4-nitrophenyl acetate substrate .
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D3 receptor, Ki < 100 nM) .
- Cytotoxicity screening : MTT assay on HEK-293 or HeLa cells (IC₅₀ > 50 µM indicates low toxicity) .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacological profiles?
Methodological Answer:
- Substituent variation : Replace the benzodioxole methyl group with fluorophenyl or methoxy groups to enhance lipophilicity (logP ~3.4) .
- Bioisosteric replacement : Substitute the carbothioamide with sulfonamide to improve metabolic stability .
- In silico modeling : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Q. Key SAR Insights :
- Electron-withdrawing groups (e.g., -CF₃) on the phenylamino moiety enhance FAAH binding affinity by 2-fold .
- Piperazine N-methylation reduces hERG channel liability .
Advanced: What computational strategies predict target interactions in molecular docking studies?
Methodological Answer:
- Software : AutoDock Vina or GOLD Suite for docking simulations (grid size: 60 × 60 × 60 ų).
- Target preparation : Retrieve FAAH (PDB: 3QJU) or hCA II (PDB: 1CA2) structures from RCSB PDB. Protonate residues at pH 7.4 .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).
- Free energy calculations : MM-GBSA scoring identifies key interactions (e.g., hydrogen bonds with Thr236 of FAAH) .
Advanced: How should researchers address contradictions in synthetic yields or bioactivity data?
Methodological Answer:
- Synthetic discrepancies :
- Reaction scale : Milligram-scale reactions (e.g., 50 mg) may yield 68% vs. 82% in gram-scale due to heat transfer inefficiencies .
- Catalyst lot variability : Trace metal content in K₂CO₃ affects coupling efficiency (use ICP-MS to verify purity).
- Bioactivity variability :
Q. Table 3. Troubleshooting Data Contradictions
| Issue | Possible Cause | Resolution | Reference |
|---|---|---|---|
| Low synthetic yield | Impure starting materials | Purify via column chromatography (hexane/EtOAc) | |
| Inconsistent IC₅₀ values | Enzyme source (recombinant vs. tissue-extracted) | Use recombinant hCA II for standardization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
